molecular formula C10H14O2 B2695114 1,4-Cyclohexadiene-1-carboxylic acid, 4-methyl-, ethyl ester CAS No. 118451-60-8

1,4-Cyclohexadiene-1-carboxylic acid, 4-methyl-, ethyl ester

Cat. No. B2695114
CAS RN: 118451-60-8
M. Wt: 166.22
InChI Key: NZSBNDPCHBRWSD-UHFFFAOYSA-N
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Description

“1,4-Cyclohexadiene-1-carboxylic acid, 4-methyl-, ethyl ester” is an organic compound. The formula for this compound is C8H10O2 and it has a molecular weight of 138.1638 .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclohexadiene ring with a carboxylic acid ester group attached to one of the carbon atoms in the ring . The ester group includes a methyl and an ethyl group .

Scientific Research Applications

Polymer Synthesis and Modification

The synthesis and copolymerization of new cyclic esters, including those related to 1,4-Cyclohexadiene-1-carboxylic acid derivatives, have been explored for the development of hydrophilic aliphatic polyesters. These efforts involve the design of cyclic esters with functional groups like hydroxyl, bishydroxyl, amino, and carboxyl, highlighting the versatility of these compounds in polymer chemistry. The research demonstrates the potential for creating polymers with specific functional properties, such as increased hydrophilicity, through the incorporation of such cyclic esters (Trollsås et al., 2000).

Advanced Synthesis Techniques

Ring-closing metathesis has been utilized to synthesize complex molecules like (3R,4R,5S)-4-acetylamino-5-amino-3-hydroxy-cyclohex-1-ene-carboxylic acid ethyl ester, showcasing the application of 1,4-Cyclohexadiene derivatives in creating functionalized cycloalkene skeletons. This approach benefits from the use of L-serine, offering an alternative to traditional starting materials and highlighting the compound's role in synthesizing biologically relevant structures (Xin Cong & Z. Yao, 2006).

Material Science and Polymer Analysis

Ester-functionalized polycarbonates have been obtained through the copolymerization of ester-substituted oxiranes and carbon dioxide, with ester-functionalized cyclohexene oxide monomers playing a critical role. This research underscores the utility of cyclohexene derivatives in the development of aliphatic polycarbonates, contributing to the creation of materials with unique structural properties and potential applications in biodegradable polymers and environmentally friendly materials (Duchateau et al., 2006).

Microwave Synthesis Optimization

The microwave-assisted synthesis of Ethyl 1,3-cyclohexadien-1-carboxylate demonstrates the application of cyclohexadiene derivatives in optimizing synthetic procedures. This method offers advantages in terms of reaction speed, efficiency, and environmental friendliness, showcasing the potential for such compounds in streamlining organic synthesis and improving the production of complex organic molecules (Tesson & Deshayes, 2000).

Mechanism of Action

properties

IUPAC Name

ethyl 4-methylcyclohexa-1,4-diene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-3-12-10(11)9-6-4-8(2)5-7-9/h4,7H,3,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZSBNDPCHBRWSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CCC(=CC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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